molecular formula C15H24N2O B3082042 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine CAS No. 1119450-01-9

1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine

Cat. No.: B3082042
CAS No.: 1119450-01-9
M. Wt: 248.36 g/mol
InChI Key: YETRLMKXLCJKIZ-UHFFFAOYSA-N
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Description

1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine is a chemical compound with the molecular formula C15H24N2O and a molecular weight of 248.37 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound features a piperidine ring substituted with an ethyl group and a 3-methoxybenzyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine typically involves the following steps:

Chemical Reactions Analysis

1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Although not intended for therapeutic use, it serves as a model compound in drug discovery and development to understand the behavior of similar structures.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-methoxybenzyl)piperidin-4-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The 3-methoxybenzyl group enhances the compound’s binding affinity and specificity towards these targets . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Ethyl-N-(3-methoxybenzyl)piperidin-4-amine can be compared with other similar compounds such as:

Properties

IUPAC Name

1-ethyl-N-[(3-methoxyphenyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-17-9-7-14(8-10-17)16-12-13-5-4-6-15(11-13)18-2/h4-6,11,14,16H,3,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETRLMKXLCJKIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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